molecular formula C12H15BrN2O B1276819 1-(4-Bromobenzoyl)-4-methylpiperazine CAS No. 349395-87-5

1-(4-Bromobenzoyl)-4-methylpiperazine

Cat. No. B1276819
M. Wt: 283.16 g/mol
InChI Key: JNOKTDFRPPBDGI-UHFFFAOYSA-N
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Description

The compound 1-(4-Bromobenzoyl)-4-methylpiperazine is a derivative of benzylpiperazine, which is a chemical structure of interest due to its potential pharmacological properties. The related compounds have been studied for their potential as designer drugs and for their interesting chemical and physical properties. The compound is closely related to the designer drug 4-bromo-2,5-dimethoxybenzylpiperazine, which was seized in Germany and analyzed using various spectroscopic techniques .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination and amination. For instance, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was synthesized from 4-methylbenzoic acid through bromination and subsequent amination without separation . The optimization of reaction conditions such as the choice of bromine agent, initiator, material ratio, temperature, and time is crucial for achieving high yields. The structure of the synthesized compounds is typically confirmed using melting point determination, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, NMR, and density functional theory (DFT) studies. For example, the crystal structure of a complex formed by 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid was determined, revealing hydrogen bonds and van der Waals interactions that contribute to the stability of the structure . Similarly, the cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid was characterized by single-crystal X-ray analysis, showing hydrogen bonding interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives often include the formation of hydrogen-bonded complexes and salts with aromatic carboxylic acids. These interactions are key to directing the assembly of the compounds into three-dimensional structures . The mesogenic behaviors of complexes formed by 1,4-di-4-pyridylpiperazine with p-alkoxybenzoic acids were investigated, indicating the potential for forming liquid crystalline phases .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the presence of functional groups. The thermal stability of multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids was investigated using thermogravimetric analysis (TGA), which is important for understanding their behavior under different temperature conditions . The analytical profiles of regioisomeric bromodimethoxy benzyl piperazines were evaluated using gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FT-IR), highlighting the challenges in differentiating isomers based on mass spectrometry alone .

Scientific Research Applications

Application 1: Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation

  • Summary of the Application : This compound is used in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. The synthesized compound is then used in a Suzuki cross-coupling reaction to produce a new series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid. The resulting compound is then used in a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids .
  • Results or Outcomes : The synthesized compounds were studied using density functional theory (DFT) calculations to examine their electronic structure and calculate their spectroscopic data .

Application 2: Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities

  • Summary of the Application : A series of 1,2,4-triazole-based bis-hydrazones were synthesized and evaluated for their antidiabetic properties .
  • Methods of Application or Experimental Procedures : The synthesized compounds were tested for in vitro α-glucosidase and α-amylase inhibitory activities, using acarbose as the reference standard .
  • Results or Outcomes : The compounds showed moderate to good inhibitory potentials with IC50 values ranging from 0.70 ± 0.05 to 35.70 ± 0.80 μM (α-amylase) and 1.10 ± 0.05 to 30.40 ± 0.70 μM (α-glucosidase) .

Application 3: Synthesis of 3,3-Dichloro-7-(4-Bromobenzoyl)-1,3-Dihydro-2H-Indol-2-One

  • Summary of the Application : This compound is used in the synthesis of 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 7-(4-bromobenzoyl) indole with N-chlorosuccinimide .
  • Results or Outcomes : The synthesized compound, 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one, is obtained .

Application 4: Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation

  • Summary of the Application : This compound is used in the synthesis of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. The synthesized compound is then used in a Suzuki cross-coupling reaction to produce a new series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of DCC (N,N′-dicyclohexylcarbodiimide) with 4-bromobenzoic acid. The resulting compound is then used in a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids .
  • Results or Outcomes : The synthesized compounds were studied using density functional theory (DFT) calculations to examine their electronic structure and calculate their spectroscopic data .

Application 5: Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities

  • Summary of the Application : A series of 1,2,4-triazole-based bis-hydrazones were synthesized and evaluated for their antidiabetic properties .
  • Methods of Application or Experimental Procedures : The synthesized compounds were tested for in vitro α-glucosidase and α-amylase inhibitory activities, using acarbose as the reference standard .
  • Results or Outcomes : The compounds showed moderate to good inhibitory potentials with IC50 values ranging from 0.70 ± 0.05 to 35.70 ± 0.80 μM (α-amylase) and 1.10 ± 0.05 to 30.40 ± 0.70 μM (α-glucosidase) .

Safety And Hazards

The safety and hazards associated with “1-(4-Bromobenzoyl)-4-methylpiperazine” would depend on its specific properties. General safety measures for handling similar compounds often include avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

Research into piperazine derivatives is ongoing, and these compounds have potential applications in medicine and agriculture. For example, some derivatives have shown promise as potential treatments for type II diabetes mellitus .

properties

IUPAC Name

(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOKTDFRPPBDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403569
Record name 1-(4-Bromobenzoyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzoyl)-4-methylpiperazine

CAS RN

349395-87-5
Record name 1-(4-Bromobenzoyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of N-methylpiperizine (1.00 g, 10 mmol) and Et3N (2.1 mL, 15 mmol) in CH2Cl2 (50 mL) at rt was added 4-bromobenzoyl chloride (2.195 g, 10 mmol) in one portion. The reaction was heated to reflux briefly and cooled. The resulting mixture was stirred O/N at rt. The reaction was quenched with H2O (30 mL) and sat. NaHCO3 (10 mL), separated and dried (Na2SO4). Evaporation of solvents afforded the title compound as a pale yellowish white solid (2.69 g, 95%). 1H NMR (400 MHz, CDCl3) δ 7.64 (d, J=8.4 Hz, 2H), 7.33 (d, J=8.4 Hz, 2H), 3.70-3.20 (m, 4H), 2.40-2.15 (m, 7H; s, 3H at 2.18 ppm and m, 4H overlapping); MS ESI 283.0 [M+H]+, calcd. for [C12H15BrN2O+H]+ 283.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.195 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

1-(4-bromobenzoyl)-4-methylpiperazine was prepared according to the general procedure in Example 4 Step 1 using 4-bromobenzoyl chloride (1 g, 4.56 mmol) and 1-methylpiperazine (0.532 mL, 4.78 mmol) as the starting materials.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.532 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Berg, M Bergh, S Hellberg, K Högdin… - Journal of medicinal …, 2012 - ACS Publications
Glycogen synthase kinase-3β, also called tau phosphorylating kinase, is a proline-directed serine/threonine kinase which was originally identified due to its role in glycogen metabolism…
Number of citations: 139 pubs.acs.org

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